Allyltriphenylphosphonium chloride
Overview
Description
Allyltriphenylphosphonium chloride is an organic compound with the molecular formula C21H20ClP and a molecular weight of 338.81 g/mol . This compound is typically found as a beige crystalline powder and is known for its hygroscopic nature . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Allyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with allyl chloride . The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization.
Chemical Reactions Analysis
Allyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can react with alkenes and alkynes in addition reactions.
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as solvents like dichloromethane and toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Allyltriphenylphosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of allyltriphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium moiety allows it to target mitochondria, where it can exert effects such as disrupting mitochondrial function and
Properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJROWWQOJRJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939897 | |
Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18480-23-4 | |
Record name | Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18480-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyltriphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18480-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyltriphenylphosphonium chloride facilitate the synthesis of functionalized cyclohexadienes, specifically in the context of damascenones?
A1: this compound serves as a precursor to the ylide, Allyltriphenylphosphorane. This ylide reacts with ethyl α-isopropylidene-acetoacetate via a Wittig reaction. [] This reaction forms a new carbon-carbon double bond, yielding ethyl α-safranate, a crucial intermediate in the synthesis of β-damascenone and its isomer α-damascenone. [] This approach offers a new route to synthesize functionalized cyclohexadienes.
Q2: The research mentions an alternative reagent, allyl lithium, for similar reactions. What is the advantage of using Allyltriphenylphosphorane over allyl lithium in these syntheses?
A2: While both reagents can react with suitable substrates to form new carbon-carbon bonds, using Allyltriphenylphosphorane, preferably generated in situ from this compound, offers greater control over the reaction. [] This control is particularly important for the stereoselective formation of the desired alkene isomers in complex molecules like damascenones.
Q3: How does this compound contribute to the synthesis of indoles, as described in the research?
A3: this compound, in the presence of Titanium isopropoxide (Ti(i-PrO)4) and DBU, reacts with specific nitro-aromatic compounds like 1-nitronaphthalenes and 5-nitroquinolines. [] This reaction leads to the formation of 1-hydroxyindoles, which can then be further reduced to the corresponding 2-methylbenzo- and pyridoindoles. [] This method provides a new synthetic pathway for accessing these valuable heterocyclic compounds.
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